molecular formula C6H5Cl2N B3044212 2,6-Dichloroaniline-3,4,5-D3 CAS No. 77435-48-4

2,6-Dichloroaniline-3,4,5-D3

Cat. No.: B3044212
CAS No.: 77435-48-4
M. Wt: 165.03 g/mol
InChI Key: JDMFXJULNGEPOI-CBYSEHNBSA-N
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Description

2,6-Dichloroaniline-3,4,5-D3 is a deuterated derivative of 2,6-dichloroaniline, an organic compound with the formula C6H3Cl2(NH2). This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 4, and 5 positions on the aniline ring. It is a colorless or white solid and is one of several isomers of dichloroaniline .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloroaniline-3,4,5-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro compounds, parent aniline derivatives, and substituted aniline compounds .

Mechanism of Action

The mechanism of action of 2,6-Dichloroaniline-3,4,5-D3 involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloroaniline-3,4,5-D3 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it valuable for specific applications in research and industry where isotopic labeling is required .

Properties

IUPAC Name

2,6-dichloro-3,4,5-trideuterioaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFXJULNGEPOI-CBYSEHNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroaniline-3,4,5-D3
Reactant of Route 2
2,6-Dichloroaniline-3,4,5-D3
Reactant of Route 3
2,6-Dichloroaniline-3,4,5-D3
Reactant of Route 4
2,6-Dichloroaniline-3,4,5-D3
Reactant of Route 5
2,6-Dichloroaniline-3,4,5-D3
Reactant of Route 6
2,6-Dichloroaniline-3,4,5-D3

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